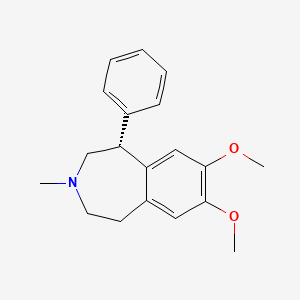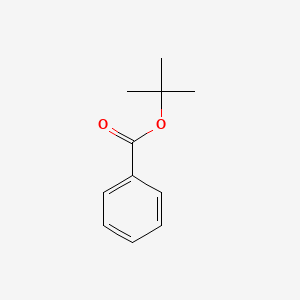
苯甲酸叔丁酯
概述
描述
Tert-Butyl benzoate is a colorless to light yellow to light orange clear liquid . It is also known as Benzoic Acid tert-Butyl Ester . It is used in the personal care industry .
Synthesis Analysis
Tert-Butyl benzoate can be synthesized from the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate catalyzed by the employment of 2 mol% Zn (ClO4)2·6H2O at 50 °C under solvent-free conditions . Another method involves the reaction of tert-butyl-benzene carbonic acid with methanol .Molecular Structure Analysis
The molecular formula of tert-Butyl benzoate is C11H14O2 . The structure can be found in various databases .Chemical Reactions Analysis
Tert-Butyl benzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products . It can also react with nitriles to form N-tert-butyl amides .It has a boiling point of 54 °C/1 mmHg, a specific gravity of 1.00 (20/20), and a refractive index of 1.49 . It is slightly soluble in water, but miscible with ethanol, ether, and other organic solvents .
科学研究应用
Chemical Structure and Properties
“tert-Butyl benzoate”, also known as “Benzoic acid 1,1-dimethylethyl ester”, has the molecular formula C11H14O2 and a molecular weight of 178.2277 . It is a chemical compound that is widely used in various scientific research applications due to its unique properties .
Synthesis of N-tert-butyl Amides
“tert-Butyl benzoate” is used in the synthesis of N-tert-butyl amides . This process involves the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate, catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions . This synthesis is efficient, mild, and inexpensive .
Polymerization and Cross-linking Catalyst
“tert-Butyl benzoate” is employed as a polymerization and cross-linking catalyst . It plays a crucial role in the formation of polymers, enhancing their properties and making them suitable for various applications .
Radical Initiator in Polymer Chemistry
Primarily, “tert-Butyl benzoate” is used as a radical initiator in the polymerization of ethylene (to LDPE), vinyl chloride, styrene or acrylic esters or as so-called unsaturated polyester resins (UP resins) . The quantity used for the curing of UP resins is about 1-2% .
Drug Synthesis
The N-tert-butyl amide compounds , synthesized from “tert-Butyl benzoate”, have wide applications in drug synthesis . For example, Finasteride and Epristeride have been developed for the treatment of benign prostatic hyperplasia. On the other hand, Indinavir, nelfinavir, and Saquinavir have been used as a component to treat HIV, whereas, CPI-1189 is a candidate for neuro-protective therapy in humans with HIV-associated CNS disease .
安全和危害
Tert-Butyl benzoate is combustible . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
未来方向
The ability to selectively transesterify β-keto esters, such as tert-Butyl benzoate, is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .
作用机制
Target of Action
Tert-Butyl benzoate is primarily used as a radical initiator in polymerization reactions . It is an ester of peroxybenzoic acid and is often used for the production of low-density polyethylene (LDPE) from ethylene, and for crosslinking, such as for unsaturated polyester resins .
Mode of Action
The compound interacts with its targets through oxidative coupling reactions . In these reactions, two nucleophiles are coupled together in the presence of an external oxidant . This type of reaction is efficient and minimizes waste production as only nucleophiles are used .
Biochemical Pathways
It is known that the compound is involved in the polymerization of ethylene to produce ldpe . It is also used in crosslinking reactions for unsaturated polyester resins .
属性
IUPAC Name |
tert-butyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDRKKWPKKEMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228111 | |
| Record name | 1,1-Dimethylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl benzoate | |
CAS RN |
774-65-2 | |
| Record name | tert-Butyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethylethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylethyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWY8SFF36W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tert-butyl benzoate?
A1: tert-Butyl benzoate has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol.
Q2: Is there any spectroscopic data available for tert-butyl benzoate?
A2: Yes, several studies characterize tert-butyl benzoate using spectroscopic techniques. For example, 1H NMR and UV spectra were used to confirm its synthesis in one study []. Additionally, inelastic electron tunneling spectroscopy (IETS) helped identify its chemisorbed species on alumina surfaces [, ].
Q3: Are there any applications of tert-butyl benzoate related to its material properties?
A4: One study describes the use of tert-butyl benzoate in the preparation of a novel ceiling sheet material. Its inclusion, along with other components like glass-reinforced fiber and unsaturated polyester resin, aimed to enhance the material's strength, durability, and resistance to discoloration, corrosion, and oxidation [].
Q4: Does tert-butyl benzoate exhibit any catalytic properties?
A5: While tert-butyl benzoate itself might not be a catalyst, its formation and subsequent reactions are relevant in catalytic processes. For instance, one study explores a transition-metal-free alkoxycarbonylation of aryl halides where tert-butyl benzoate is generated as the desired product [].
Q5: Can you explain the mechanism of tert-butyl benzoate cleavage with NaH in DMF?
A6: Research suggests that this cleavage reaction proceeds through a BAC2 (bimolecular acyl cleavage) mechanism [, ]. Contrary to the previously proposed E2 elimination, it's suggested that adventitious NaOH, generated from NaH, facilitates the cleavage rather than DMF-derived NaNMe2.
Q6: Have there been any computational studies on tert-butyl benzoate?
A7: Yes, molecular dynamics simulations were employed to study the intramolecular energy transfer between carbazole groups in N-vinyl carbazole/vinyl tert-butyl-benzoate copolymers []. These simulations provided insights into the effect of copolymer composition on this energy transfer process.
Q7: How do structural modifications of tert-butyl benzoate affect its reactivity?
A8: A study investigating the synthesis of fluorinated quinoline analogs utilized tert-butyl benzoate as a starting material []. While specific SAR details weren't the primary focus, the research highlights how incorporating the tert-butyl benzoate moiety influences the final compounds' structure and, consequently, their antifungal activity.
Q8: Are there specific formulation strategies for tert-butyl benzoate?
A9: While the provided research doesn't delve into specific formulation strategies for tert-butyl benzoate, its application in a ceiling sheet material [] suggests its compatibility with various polymers and additives. This compatibility could be further explored for potential formulations in other applications.
Q9: What analytical methods are used to characterize tert-butyl benzoate?
A9: Various analytical techniques are employed to characterize tert-butyl benzoate, including:
- Spectroscopy: 1H NMR [], UV Spectroscopy [], and Inelastic Electron Tunneling Spectroscopy (IETS) [, ] are used for structural analysis and identification of reaction intermediates.
- Chromatography: Gas Chromatography (GC) [] and Capillary Gas Chromatography-Mass Spectrometry (GC-MS) [] are employed to analyze volatile oil compositions, potentially containing tert-butyl benzoate.
Q10: Are there any alternatives for cleaving tert-butyl esters besides NaH in DMF?
A11: Yes, research suggests powdered KOH in THF as a safer and simpler alternative to NaH in DMF for cleaving tert-butyl benzoates [, ]. This method reportedly achieves excellent yields (94-99%) at ambient temperature.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



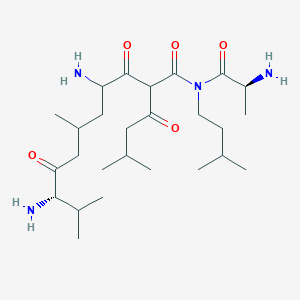
![1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1219496.png)

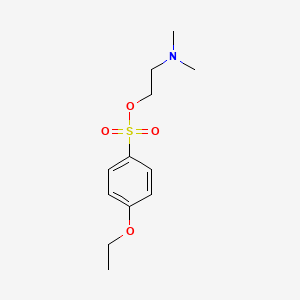

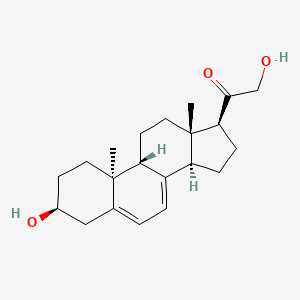
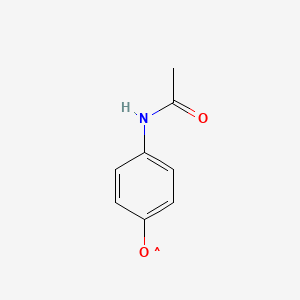
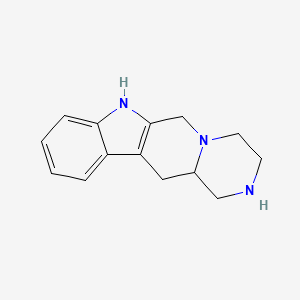
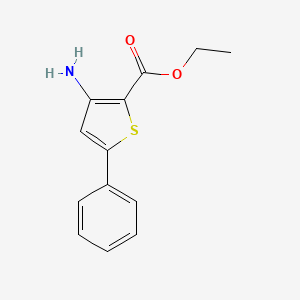
![1,5-Bis[2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B1219509.png)
![10-[2-(Dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B1219510.png)

